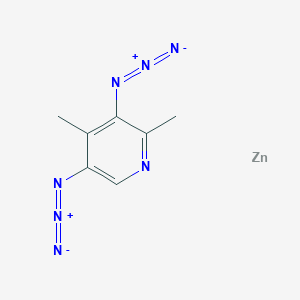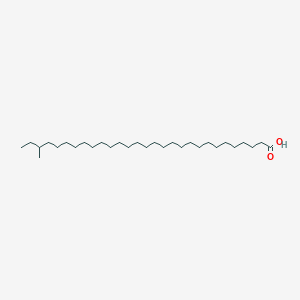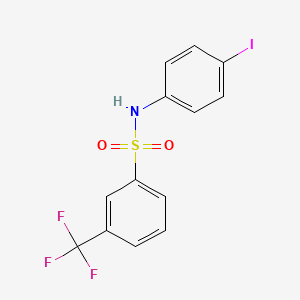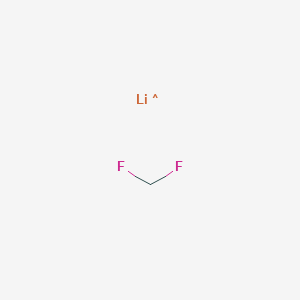![molecular formula C8H11NO9 B15160822 (2'S)-3-Hydroxy-[2,2'-iminobis(succinic acid)]](/img/structure/B15160822.png)
(2'S)-3-Hydroxy-[2,2'-iminobis(succinic acid)]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a hydroxyl group and an iminobis(succinic acid) moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] typically involves the reaction of succinic acid derivatives with appropriate amine compounds under controlled conditions. One common method includes the use of succinic anhydride and an amine in the presence of a catalyst to facilitate the formation of the iminobis(succinic acid) structure. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of (2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] often employs continuous flow reactors to optimize yield and purity. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques, including crystallization and chromatography, are used to isolate the final product with high purity.
化学反応の分析
Types of Reactions
(2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The iminobis(succinic acid) moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
科学的研究の応用
(2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] involves its interaction with specific molecular targets and pathways. The hydroxyl and iminobis(succinic acid) groups allow it to form stable complexes with metal ions and other molecules, influencing various biochemical processes. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular functions.
類似化合物との比較
Similar Compounds
Succinic Acid: A simpler dicarboxylic acid with similar chemical properties but lacking the iminobis structure.
Glutaric Acid: Another dicarboxylic acid with a longer carbon chain, used in similar industrial applications.
Adipic Acid: A widely used dicarboxylic acid in the production of nylon and other polymers.
Uniqueness
(2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] is unique due to its combination of hydroxyl and iminobis(succinic acid) groups, which confer distinct chemical reactivity and potential for forming complex structures. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
特性
分子式 |
C8H11NO9 |
|---|---|
分子量 |
265.17 g/mol |
IUPAC名 |
2-[[(1S)-1,2-dicarboxyethyl]amino]-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C8H11NO9/c10-3(11)1-2(6(13)14)9-4(7(15)16)5(12)8(17)18/h2,4-5,9,12H,1H2,(H,10,11)(H,13,14)(H,15,16)(H,17,18)/t2-,4?,5?/m0/s1 |
InChIキー |
XYBHHDIIOKAINY-VIELNCHRSA-N |
異性体SMILES |
C([C@@H](C(=O)O)NC(C(C(=O)O)O)C(=O)O)C(=O)O |
正規SMILES |
C(C(C(=O)O)NC(C(C(=O)O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-](/img/structure/B15160741.png)

![Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)-](/img/structure/B15160769.png)


![3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15160792.png)




![7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15160811.png)
![1-(Dodecylamino)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B15160820.png)


